
2-Boc-2-methylhydrazinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Boc-2-methylhydrazinecarboxamide is a chemical compound that features a tert-butoxycarbonyl (Boc) protecting group attached to a methylhydrazinecarboxamide structure. The Boc group is commonly used in organic synthesis to protect amine functionalities during chemical reactions. This compound is particularly significant in the field of peptide synthesis and other organic transformations where selective protection and deprotection of functional groups are required .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Boc-2-methylhydrazinecarboxamide typically involves the reaction of methylhydrazinecarboxamide with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the Boc group. The general reaction scheme is as follows:
[ \text{Methylhydrazinecarboxamide} + \text{Boc}_2\text{O} \rightarrow \text{this compound} ]
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow chemistry techniques. This method allows for precise control over reaction conditions, leading to higher yields and purity of the final product .
化学反応の分析
Types of Reactions: 2-Boc-2-methylhydrazinecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: Nucleophilic substitution reactions can replace the Boc group with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Acidic conditions using trifluoroacetic acid (TFA) can remove the Boc group, allowing for further functionalization
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, deprotection of the Boc group yields methylhydrazinecarboxamide, which can then undergo further transformations .
科学的研究の応用
2-Boc-2-methylhydrazinecarboxamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, particularly in peptide synthesis.
Biology: The compound is employed in the study of enzyme mechanisms and protein interactions.
Medicine: It serves as a precursor in the development of pharmaceuticals, especially those involving peptide-based drugs.
Industry: The compound is utilized in the production of specialty chemicals and materials .
作用機序
The mechanism of action of 2-Boc-2-methylhydrazinecarboxamide primarily involves the protection and deprotection of amine groups. The Boc group stabilizes the amine functionality, preventing unwanted side reactions during synthesis. Upon deprotection, the free amine can participate in various biochemical and chemical processes. The molecular targets and pathways involved depend on the specific application and the nature of the subsequent reactions .
類似化合物との比較
- 2-Boc-hydrazinecarboxamide
- 2-Boc-ethylhydrazinecarboxamide
- 2-Boc-phenylhydrazinecarboxamide
Comparison: Compared to these similar compounds, 2-Boc-2-methylhydrazinecarboxamide offers unique advantages in terms of steric hindrance and reactivity. The presence of the methyl group provides additional stability and selectivity in reactions, making it a preferred choice in certain synthetic applications .
特性
分子式 |
C7H15N3O3 |
|---|---|
分子量 |
189.21 g/mol |
IUPAC名 |
tert-butyl N-(carbamoylamino)-N-methylcarbamate |
InChI |
InChI=1S/C7H15N3O3/c1-7(2,3)13-6(12)10(4)9-5(8)11/h1-4H3,(H3,8,9,11) |
InChIキー |
WANFPGIBPMBGBW-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N(C)NC(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


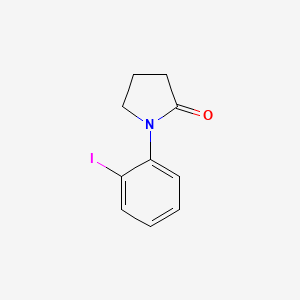
![6-Chloro-5,9-dioxa-13b-boranaphtho[3,2,1-de]anthracene](/img/structure/B13697078.png)
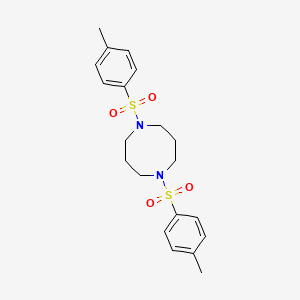
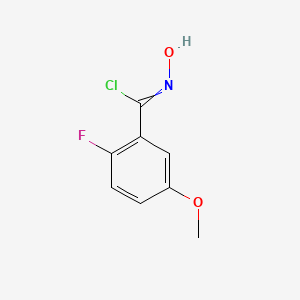

![6-bromo-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole;2-hydroxy-2-phenylacetic acid](/img/structure/B13697099.png)
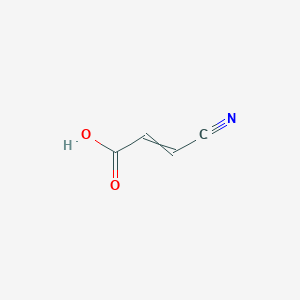
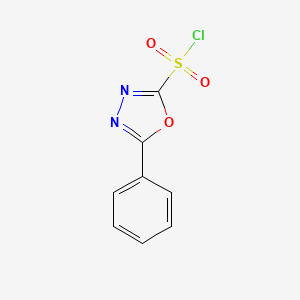



![3-Amino-5-(3-imidazo[1,2-a]pyridyl)pyrazole Hydrochloride](/img/structure/B13697130.png)


